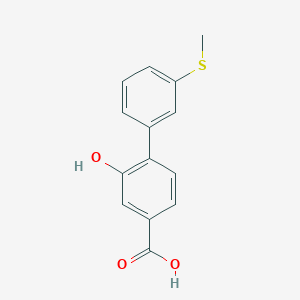
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(3-methylthiophenyl)benzoic acid, also known as 6-Cl-2-MTPB, is an organochlorine compound with a molecular formula of C10H7ClO2S. It is a white crystalline solid with a melting point of 155 °C and a solubility of 0.3 g/L in water. 6-Cl-2-MTPB is a widely used compound in scientific research, as it is an important intermediate for the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances.
Mecanismo De Acción
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is an organochlorine compound, meaning it contains a chlorine atom bonded to a carbon atom. This chlorine atom is highly reactive and can act as a catalyst for various reactions. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has a high affinity for certain molecules, such as proteins, lipids, and nucleic acids, which makes it useful for targeting specific molecules within cells.
Biochemical and Physiological Effects
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to reduce the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is its high reactivity. This makes it an ideal catalyst for various reactions, as well as a useful tool for targeting specific molecules within cells. It is also relatively easy to synthesize, making it a cost-effective choice for researchers. However, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is also toxic and must be handled with care. In addition, it has a high solubility in water, which can make it difficult to remove from solutions.
Direcciones Futuras
There are a number of potential future directions for research involving 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%. One possible direction is to further explore its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted to explore its potential as a catalyst for various reactions, as well as its potential uses in the synthesis of other compounds. Finally, further research could be conducted to explore its potential toxicity and how to best handle and dispose of it safely.
Métodos De Síntesis
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-methylthiophenol with chlorine gas in the presence of a base, such as sodium hydroxide. This reaction produces 6-chloro-3-methylthiophenol, which is then reacted with benzoyl chloride in the presence of a base. This reaction produces 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%.
Aplicaciones Científicas De Investigación
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts.
Propiedades
IUPAC Name |
2-chloro-6-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDHRJWVNVIKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














